Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-
CAS No.: 117397-70-3
Cat. No.: VC20867648
Molecular Formula: C66H103N17O17
Molecular Weight: 1406.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 117397-70-3 |
---|---|
Molecular Formula | C66H103N17O17 |
Molecular Weight | 1406.6 g/mol |
IUPAC Name | methyl (2R,4S)-8-amino-2-[[(5S)-9-amino-5-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-1-(methylamino)-3-[2-(methylamino)acetyl]-2,4-dioxononan-3-yl]-[2-(methylamino)acetyl]amino]-2-[2-(methylamino)acetyl]-4-[[2-(methylamino)acetyl]amino]-3-oxooctanoate |
Standard InChI | InChI=1S/C66H103N17O17/c1-40(2)29-47(81-62(97)48(31-41-17-10-9-11-18-41)79-55(90)37-75-53(88)36-76-60(95)44(69)30-42-22-24-43(84)25-23-42)61(96)77-39-56(91)82-28-16-21-49(82)63(98)80-46(20-13-15-27-68)58(93)65(50(85)32-70-3,51(86)33-71-4)83(57(92)38-74-7)66(64(99)100-8,52(87)34-72-5)59(94)45(19-12-14-26-67)78-54(89)35-73-6/h9-11,17-18,22-25,40,44-49,70-74,84H,12-16,19-21,26-39,67-69H2,1-8H3,(H,75,88)(H,76,95)(H,77,96)(H,78,89)(H,79,90)(H,80,98)(H,81,97)/t44-,45-,46-,47-,48-,49-,66+/m0/s1 |
Standard InChI Key | UOXDMGUUMAPNNI-QETMLLAPSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)[C@](C(=O)CNC)(C(=O)[C@H](CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES | CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)C(C(=O)CNC)(C(=O)C(CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Canonical SMILES | CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)C(C(=O)CNC)(C(=O)CNC)N(C(=O)CNC)C(C(=O)CNC)(C(=O)C(CCCCN)NC(=O)CNC)C(=O)OC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Chemical Identity and Structure
Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- (CAS: 117397-70-3) is a synthetic analog of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), an endogenous opioid peptide that binds to μ- and δ-opioid receptors to modulate pain perception and neurological responses. This compound features strategic modifications to enhance stability and bioavailability while preserving receptor binding capacity.
Basic Chemical Properties
Property | Value |
---|---|
CAS Number | 117397-70-3 |
Molecular Formula | C66H103N17O17 |
Molecular Weight | 1406.6 g/mol |
Synonyms | ENK-S'8, YGGFLGP(KS'S'S')2-OMe |
The compound's structure can be broken down into several key components:
-
The N-terminal Leu-enkephalin core (Tyr-Gly-Gly-Phe-Leu) that maintains receptor binding capability
-
A Gly-Pro linker that provides conformational flexibility
-
A repetitive (lys-sar-sar-sar) motif, where sar represents sarcosine (N-methylglycine)
-
An O-methyl ester modification at the C-terminus (denoted by "ome")
Structural Innovations
The incorporation of sarcosine, a non-proteinogenic amino acid, represents a key innovation in this compound's design. Sarcosine contains an N-methyl group that blocks potential sites for peptidase cleavage, thereby enhancing proteolytic stability and influencing peptide conformation. The repetitive (lys-sar-sar-sar) motif creates a unique structural feature that distinguishes this compound from other enkephalin analogs and contributes to its pharmacological profile.
The O-methyl ester modification at the C-terminus further improves metabolic resistance by protecting against carboxypeptidase activity. These combined modifications address the intrinsic limitations of natural enkephalins, such as rapid enzymatic degradation and poor blood-brain barrier penetration.
Synthesis Methodology
Synthetic Approach
The synthesis of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- employs solid-phase peptide synthesis (SPPS), a well-established method for constructing peptides with precise control over sequence and modifications. This approach allows for the sequential addition of amino acids to build the desired peptide structure.
The general synthesis procedure follows these steps:
-
Resin Loading: Attachment of the initial amino acid to a solid support resin
-
Deprotection: Removal of protecting groups to expose reactive sites
-
Coupling: Addition of the next amino acid using activating agents
-
Chain Extension: Repetition of deprotection and coupling steps
-
Cleavage and Purification: Release of the completed peptide from the resin followed by purification
Industrial Production Considerations
For larger-scale production, automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are essential to verify the purity and identity of the final product.
The synthetic approach used for Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- is similar to that employed for related compounds such as Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome (CAS: 117397-69-0), which shares a similar structural framework but utilizes proline rather than sarcosine in its repeat motif.
Conformational Properties
Secondary Structure Analysis
Circular dichroism (CD) measurements in ethanol have revealed that Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- (also referred to as ENK-S'8) predominantly adopts a random coil conformation . This conformational characteristic is distinct from related analogs with different C-terminal modifications:
Compound | Conformation | Distribution Properties |
---|---|---|
ENK-S'8 (Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome-) | Random coil | Remains in aqueous phase |
ENK-P8 (Enkephalin-leu, gly-pro-(lys-pro-pro-pro)(2)-ome-) | Partial 3(1)-helical | Remains in aqueous phase |
ENK-A'8 (Enkephalin-leu, gly-pro-(lys-aib-leu-aib)(2)-ome-) | Partial α-helical | Distributes to lipid bilayer |
The conformational properties of these peptides significantly influence their distribution behavior. While ENK-S'8 and ENK-P8 primarily remain in the aqueous phase, ENK-A'8 distributes to lipid bilayer membranes due to its amphiphilic α-helical structure . These differences in distribution have important implications for receptor interactions and pharmacological activity.
Pharmacological Profile
Compound | δ-Receptor Affinity | μ-Receptor Affinity | μ/δ Selectivity |
---|---|---|---|
[Leu]enkephalinamide | Reference | Reference | Reference |
ENK-S'8 | Similar to reference | Similar to reference | Similar to reference |
ENK-P8 | Similar to reference | Similar to reference | Similar to reference |
ENK-A'8 | ~1/20 of reference | ~1/6 of reference | Higher μ-selectivity |
These findings suggest that ENK-S'8 maintains the receptor binding properties of the parent compound while potentially offering improved pharmacokinetic properties due to its structural modifications .
Limitation of Natural Enkephalins | Solution in ENK-S'8 | Mechanism |
---|---|---|
Rapid enzymatic degradation | Sarcosine residues | N-methylation blocks peptidase access |
C-terminal vulnerability | O-methyl ester | Prevents carboxypeptidase action |
Conformational instability | (lys-sar-sar-sar) motif | Stabilizes secondary structure |
These enhancements potentially translate to improved pharmacokinetic properties without compromising the compound's ability to interact with opioid receptors .
Comparative Analysis with Related Compounds
Recent research on enkephalin analogs has led to the development of multifunctional ligands with unique biological profiles. For example, compounds like LYS744 (6, Dmt-DNle-Gly-Phe(p-Cl)-Ppp) demonstrate MOR/DOR agonist and KOR antagonist activity with nanomolar binding affinities .
Compound | Key Modifications | Receptor Activity | Binding Affinity (Ki) |
---|---|---|---|
LYS744 | Dmt at position 1, DNle at position 2, p-Cl-Phe at position 4 | MOR/DOR agonist, KOR antagonist | KOR: 1.3 nM, MOR: 0.10 nM, DOR: 0.08 nM |
LYS739 | Dmt at position 1, DNle at position 2, p-F-Phe at position 4 | Similar to LYS744 | KOR: 0.89 nM, MOR: 0.02 nM, DOR: 0.40 nM |
ENK-S'8 | (lys-sar-sar-sar) motif | MOR/DOR agonist | Similar to [Leu]enkephalinamide |
This comparison highlights the diversity of approaches to enhancing enkephalin analogs and suggests potential directions for further optimization of Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- .
Research Applications and Future Directions
Current Research Applications
Enkephalin-leu, gly-pro-(lys-sar-sar-sar)(2)-ome- serves as a valuable research tool for investigating:
-
Opioid receptor pharmacology and signaling mechanisms
-
Structure-activity relationships in peptide-based analgesics
-
Novel strategies for enhancing peptide stability and bioavailability
-
Membrane compartment concepts in receptor binding, as proposed by Schwyzer
Therapeutic Applications
Potential therapeutic applications of optimized enkephalin analogs include:
-
Pain Management: Particularly for conditions where traditional opioids present challenges
-
Neurological Disorders: Including conditions involving dysregulation of endogenous opioid systems
-
Addiction Treatment: Possible applications in managing withdrawal and craving
-
Mood Disorders: Given the role of endogenous opioids in emotional regulation
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume